molecular formula C13H17N5O B1426657 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol CAS No. 1452577-04-6

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol

Cat. No. B1426657
M. Wt: 259.31 g/mol
InChI Key: XXCLYFQEEOYGOZ-UHFFFAOYSA-N
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Description

The compound “3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol” does not have much information available. It is a complex organic compound, likely used in research contexts .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, etc. Unfortunately, this information is not available for this compound .

Scientific Research Applications

  • Cancer Treatment Applications :

    • Research indicates the potential use of compounds related to 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol in cancer treatment. Specifically, derivatives of this compound have been identified as inhibitors of Aurora kinase, a key player in cell division, offering a possible pathway for treating cancer (ロバート ヘンリー,ジェームズ, 2006).
  • Antibacterial Properties :

    • Some derivatives of this compound have been synthesized and evaluated for their antibacterial properties. A study developed a novel approach for synthesizing these derivatives, demonstrating their potential as anti-bacterial agents (Narmada Muthineni et al., 2016).
  • Antiviral and Antimicrobial Activities :

    • Further research has explored the antiviral and antimicrobial activities of derivatives of this compound. These studies indicate that certain modifications of the compound can lead to strong antiviral activity against specific viruses, as well as antimicrobial properties against various pathogens (A. Tantawy et al., 2012).
  • Inhibitory Properties Against Specific Receptors :

    • Some studies have identified derivatives of 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol as inhibitors of specific receptors, such as cannabinoid receptors. This suggests potential therapeutic applications in conditions influenced by these receptors (R. Lan et al., 1999).
  • Synthesis and Structural Characterization :

    • Several studies focus on the synthesis and structural characterization of this compound and its derivatives. Understanding the molecular structure and synthesis pathways can aid in the development of new drugs and materials (D. Richter et al., 2009).
  • Applications in Neurology :

    • Research into the neurological applications of this compound has been conducted, particularly in the context of understanding the interactions with brain receptors. This research is crucial for the development of neurological drugs and treatments (J. Shim et al., 2002).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety precautions. An SDS for this compound is not available in the search results .

properties

IUPAC Name

5-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-9-10(11-7-12(19)17-16-11)8-14-13(15-9)18-5-3-2-4-6-18/h7-8H,2-6H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCLYFQEEOYGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NN2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178271
Record name 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrazol-5-ol

CAS RN

1452577-04-6
Record name 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1452577-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5-ol, 3-[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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